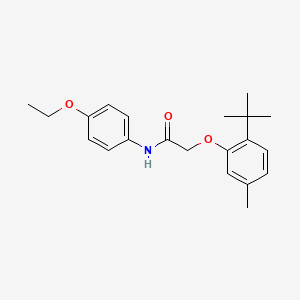

![molecular formula C18H22N2O2 B5594063 N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylcyclohexanecarboxamide](/img/structure/B5594063.png)

N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylcyclohexanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex reactions that can include modifications and functionalizations of the quinoline moiety. For instance, the synthesis of similar compounds has been achieved through palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide, leading to the formation of furo[3,2-c]quinolin-4(5H)-one derivatives (Lindahl et al., 2006). This example demonstrates the potential methodologies that could be adapted for the synthesis of N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylcyclohexanecarboxamide, involving strategic cyclization and functional group manipulation.

Molecular Structure Analysis

The molecular structure of compounds similar to N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylcyclohexanecarboxamide often features intricate arrangements contributing to their reactivity and properties. For instance, the crystal structure and conformation analysis of linomide, a quinoline-3-carboxamide, revealed specific conformations and intramolecular hydrogen bonding patterns that influence its chemical behavior (Dasari & Srikrishnan, 2002). These insights into molecular conformation can inform the understanding of N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylcyclohexanecarboxamide's structure.

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, displaying a range of properties due to their diverse functional groups. For example, quinoline-2-carboxamides have been synthesized and evaluated as serotonin type-3 (5-HT3) receptor antagonists, indicating the potential for significant biological activity (Mahesh et al., 2011). This highlights the chemical reactivity and potential application areas for compounds with similar structural features.

科学的研究の応用

Antitubercular and Antimicrobial Agents

Synthesis and Antitubercular Evaluation : A study on novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones, synthesized through CeCl(3)·7H(2)O-NaI catalyzed one-pot condensation, demonstrated significant in vitro antimycobacterial activity against Mycobacterium tuberculosis, with certain derivatives showing most activity with MIC 3.13 μg/mL (Kantevari et al., 2011).

Novel Pyrazolo[3,4-d]pyrimidine Derivatives : This research focused on the synthesis of novel derivatives as potential antimicrobial agents, indicating the versatility of quinoline derivatives in developing new therapeutic agents (Holla et al., 2006).

Cancer Research and Therapeutic Applications

- Design, Synthesis, and Biological Evaluation : A study on quinoline-based SGI-1027 derivatives as inhibitors of DNA methyltransferase (DNMT) highlighted the potential of quinoline derivatives in epigenetic modulation, showing that certain derivatives possessed cytotoxicity against leukemia cells and induced re-expression of a reporter gene in leukemia KG-1 cells, suggesting a role in cancer therapy (Rilova et al., 2014).

Neurological and Psychological Disorders

- Quinoxalin-2-Carboxamides as 5-HT3 Receptor Antagonists : A novel series of quinoxalin-2-carboxamides were synthesized and evaluated for their 5-HT3 receptor antagonisms, suggesting their potential use in managing depression (Mahesh et al., 2010).

Environmental and Biological Monitoring

- Biomonitoring of Heterocyclic Aromatic Amine Metabolites : The development of biomonitoring procedures for the analysis and quantification of heterocyclic aromatic amine metabolites in human urine offers insight into the environmental and health impacts of these compounds, further illustrating the broad spectrum of quinoline derivatives' applications (Stillwell et al., 1999).

特性

IUPAC Name |

N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-20(18(22)13-7-3-2-4-8-13)12-15-11-14-9-5-6-10-16(14)19-17(15)21/h5-6,9-11,13H,2-4,7-8,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWFNMBKPTVBNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

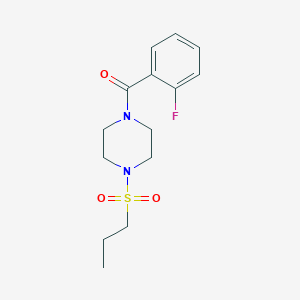

![4-(diethylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5593987.png)

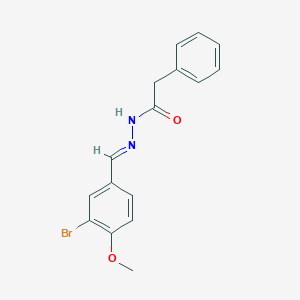

![(1S*,5R*)-6-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5594009.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5594010.png)

![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5594013.png)

![7-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-ethyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B5594020.png)

![4-[2-(4-morpholinyl)butanoyl]-1-phenyl-2-piperazinone](/img/structure/B5594026.png)

![6-(2-furyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5594028.png)

![N-[2-(4-methylphenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5594032.png)

![1-(2-aminoethyl)-N-[(4-phenylmorpholin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5594040.png)

![(3R*,5R*)-N-[(2-methyl-1H-benzimidazol-6-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5594051.png)

![1-cyclohexyl-3-(cyclopropylmethyl)-5-[(4-hydroxypiperidin-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5594057.png)